1-Benzyl-1H-indol-3-amine hydrochloride
Overview
Description
1-Benzyl-1H-indol-3-amine hydrochloride is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-benzyl-1h-indol-3-amine hydrochloride, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride typically involves the Fischer indole synthesis. This method uses 1-benzyl-1-phenylhydrazine and a suitable ketone under acidic conditions to form the indole ring . The reaction is carried out in the presence of pyridine hydrochloride at elevated temperatures (around 110°C) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole compounds.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-1H-indol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2,3-dione: Another indole derivative with similar structural features.
1-Benzyl-1H-indole-3-carboxylic acid: Shares the indole core but with different functional groups.
Uniqueness: 1-Benzyl-1H-indol-3-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylindol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJYZRPQSBHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679380 | |
Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-99-0 | |
Record name | 1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-indol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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